4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride, commonly known as MPTP, is a neurotoxin widely employed in scientific research to induce a Parkinsonian syndrome in animal models. [, , , , , , , , , , , , , ] Its use allows researchers to study the mechanisms of Parkinson's disease (PD), a neurodegenerative disorder, and to evaluate potential therapeutic interventions.
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. It is primarily recognized for its role as a precursor to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, commonly referred to as MPTP. This compound has significant implications in neuroscience, particularly in studies related to Parkinson's disease due to its ability to induce Parkinsonian symptoms in animal models and humans.
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is classified under the category of organic compounds known as piperidine derivatives. It is often synthesized in laboratory settings for research purposes and is available through various chemical suppliers such as Sigma-Aldrich and Biosynth . The compound is utilized in both academic research and pharmaceutical applications.
The synthesis of 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride can be achieved through several methods. One notable method involves the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone. This reaction was first documented in 1947 and has since been refined for efficiency and yield .
Another approach includes the use of electrophilic halogenation of suitable precursors followed by cyclization reactions to form the tetrahydropyridine ring structure. For example, a process might involve bromination followed by nucleophilic substitution reactions to yield the desired product .
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride participates in various chemical reactions that are crucial for its conversion into more complex structures or its degradation products. One significant reaction involves its metabolism into the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) via monoamine oxidase B (MAO-B) in the brain .
This metabolic pathway highlights the compound's role as a neurotoxin:
The mechanism by which 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride induces neurotoxicity involves several steps:
This cascade of events results in symptoms akin to Parkinson's disease due to selective neuronal loss in critical areas such as the substantia nigra .
Relevant data indicates that handling should follow strict safety protocols due to its potential health risks associated with exposure .
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is primarily used in scientific research focused on neurological disorders:
The core scaffold of 4-phenyl-1,2,3,6-tetrahydropyridine has been pivotal in neuropharmacology and enzyme inhibition studies. Initial synthetic routes, established in the mid-20th century, relied on Grignard reactions. Albert Ziering’s 1947 synthesis of the structurally related 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) exemplified this approach, using phenylmagnesium bromide and 1-methyl-4-piperidinone to form the tetrahydropyridine ring [1] [6]. This method faced challenges in regioselectivity and yield (<50%), limiting large-scale applications.
The discovery of MPTP’s neurotoxicity in the 1980s—linked to contaminated synthetic opioids—spurred methodological refinements. Modern routes employ catalytic hydrogenation and microwave-assisted synthesis to improve efficiency. For example, 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS 43064-12-6) is now commercially synthesized via reductive amination of 4-phenylpyridine or Pd-catalyzed coupling of halogenated dihydropyridines, achieving yields >85% [10]. These advances enabled access to gram-scale quantities for structure-activity relationship (SAR) studies.
Table 1: Evolution of Synthetic Methods for 4-Phenyl-1,2,3,6-tetrahydropyridine Core
Era | Primary Method | Key Reagents | Yield Range | Limitations |
---|---|---|---|---|
1940s–1960s | Grignard reaction | Phenylmagnesium bromide | 30–50% | Low regioselectivity |
1980s–2000s | Catalytic hydrogenation | H₂/Pd-C, 4-phenylpyridine | 60–75% | High-pressure requirements |
2000s–Present | Reductive amination | NaBH₃CN, aryl aldehydes | 80–92% | Optimized for scalability |
The 4-phenyltetrahydropyridine fragment’s bioenhancer properties were exploited in designing poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Researchers integrated this fragment into benzamide-based pharmacophores via alkyl spacers to exploit synergistic binding. Key strategies included:
Table 2: Structure-Activity Relationships of Benzamide Analogues Featuring 4-Phenyltetrahydropyridine
Core Structure | Spacer Length | PARP-1 IC₅₀ | Key Binding Interactions |
---|---|---|---|
Quinazolin-4(3H)-one | C4 alkyl | 8 nM | H-bond with Ser904; π-stacking with Tyr907 |
Phthalazin-1(2H)-one | C3 alkyl | 12 nM | Salt bridge with Glu988; hydrophobic fit in AD pocket |
Phenanthridin-6(5H)-one | C4 alkyl | 25 nM | Cation-π with His862; moderate AD site penetration |
3,5,7,8-Tetrahydro-thiino[4,3-d]pyrimidine-4-one | C2 alkyl | 180 nM | Weak van der Waals contacts; suboptimal spacer length |
The 4-phenyltetrahydropyridine moiety acts as a critical pharmacophore in high-potency PARP-1 inhibitors. Biochemical studies reveal it binds the AD subpocket adjacent to the enzyme’s catalytic domain, a region distinct from the nicotinamide-binding site targeted by early inhibitors like 3-aminobenzamide. This fragment’s dual functionality provides:
Inhibitors like FR247304—featuring 4-phenyltetrahydropyridine linked to quinazolinone—demonstrate >200-fold selectivity for PARP-1 over PARP-2. This specificity arises from steric exclusion by Tyr907 in PARP-1, a residue replaced by smaller glycine in PARP-2. Such analogues show efficacy in cellular models of stroke and Parkinson’s disease, where PARP overactivation contributes to NAD⁺ depletion and necrotic cell death [3] [6].
Table 3: Impact of 4-Phenyltetrahydropyridine on PARP-1 Inhibitor Efficacy
Inhibitor Design | IC₅₀ Without Fragment | IC₅₀ With Fragment | Selectivity (PARP-1/PARP-2) | Cellular Protection (ROS Model) |
---|---|---|---|---|
Quinazolinone + benzamide | 1.2 μM | 8 nM | 50-fold | 40% at 100 nM |
Phthalazinone + benzamide | 850 nM | 12 nM | 35-fold | 28% at 100 nM |
Phenanthridinone + benzamide | 2.3 μM | 25 nM | 20-fold | 15% at 100 nM |
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5